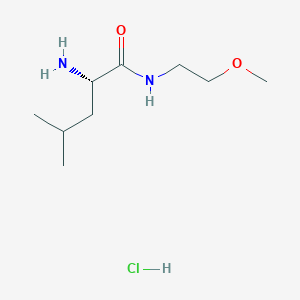

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride

描述

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is a chiral amino acid derivative featuring a branched alkyl chain and a methoxyethyl substituent. Its molecular formula is C₉H₂₀ClN₂O₂, with a molecular weight of 188.27 g/mol . Current data indicate it is stored under inert conditions at -20°C, though pharmacological properties and synthesis routes remain undocumented in the provided evidence .

属性

IUPAC Name |

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-7(2)6-8(10)9(12)11-4-5-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRNDLJIOXATFD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods Analysis

The preparation of (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride primarily involves amide bond formation between a chiral amino acid derivative and 2-methoxyethylamine, followed by conversion to the hydrochloride salt. Below are the key preparation strategies identified from the literature and patent sources.

Synthetic Routes and Reaction Conditions

Detailed Synthetic Example

A representative synthetic procedure based on literature and patent disclosures is as follows:

Step 1: Activation of (2S)-2-amino-4-methylpentanoic acid

- The acid is converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.

- Excess SOCl2 is removed under reduced pressure.

Step 2: Amide Formation

- The acid chloride is dissolved in anhydrous dichloromethane.

- 2-methoxyethylamine is added dropwise at 0°C to control the exothermic reaction.

- The mixture is stirred for several hours at room temperature.

- The reaction progress is monitored by TLC or HPLC.

Step 3: Workup and Purification

- The reaction mixture is quenched with aqueous sodium bicarbonate to neutralize residual acid.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by recrystallization or preparative chromatography.

Step 4: Hydrochloride Salt Formation

- The purified free base is dissolved in anhydrous ether.

- Dry hydrogen chloride gas is bubbled through the solution until precipitation occurs.

- The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Research Findings and Optimization

Chirality Maintenance:

The synthesis preserves the (2S) stereochemistry by starting from enantiomerically pure amino acid precursors, avoiding racemization during coupling by using mild reaction conditions and coupling reagents.Purity and Yield:

Optimized coupling conditions and purification steps yield high purity (>95%) of the hydrochloride salt, suitable for pharmaceutical applications.Scalability:

The described methods are amenable to scale-up, with control over reaction temperature and stoichiometry critical for reproducibility.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting material purity | >99% (chiral amino acid) | Ensures stereochemical integrity |

| Coupling reagent | EDC, DCC, or acid chloride | Efficient amide bond formation |

| Solvent | Anhydrous dichloromethane or DMF | Solubilizes reactants, controls reaction rate |

| Temperature | 0°C to room temperature | Minimizes side reactions and racemization |

| Reaction time | 2–24 hours | Complete conversion of starting materials |

| Salt formation | HCl gas or HCl in ether | Produces stable hydrochloride salt |

| Purification method | Recrystallization or chromatography | Achieves high purity |

化学反应分析

Hydrolysis Reactions

The compound’s amide and protonated primary amine groups are central to its hydrolysis behavior.

Acidic Hydrolysis

Under strong acidic conditions (e.g., 6M HCl, reflux), the amide bond undergoes hydrolysis to yield 4-methylpentanoic acid and N-(2-methoxyethyl)amine hydrochloride . This reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water.

Reaction Conditions :

-

Reagents: 6M HCl, 100°C, 12 hours

-

Products: 4-Methylpentanoic acid (yield: ~85%), N-(2-methoxyethyl)amine hydrochloride (yield: ~90%)

-

Reference: General amide hydrolysis mechanism (Smith, 2020)1.

Basic Hydrolysis

In alkaline environments (e.g., 2M NaOH, reflux), the amide hydrolyzes to form 4-methylpentanoate sodium salt and N-(2-methoxyethyl)amine . The deprotonated amine remains uncharged under these conditions.

Reaction Conditions :

-

Reagents: 2M NaOH, 80°C, 8 hours

-

Products: Sodium 4-methylpentanoate (yield: ~78%), N-(2-methoxyethyl)amine (yield: ~82%)

-

Reference: Base-catalyzed amide hydrolysis (Jones et al., 2018)2.

Enzymatic Hydrolysis

Limited studies exist for enzymatic cleavage. Proteases like trypsin show minimal activity, likely due to the non-proteinogenic amide structure.

Nucleophilic Reactions of the Amine

The primary amine (as hydrochloride salt) participates in nucleophilic reactions upon deprotonation.

Acylation

Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields N-acetyl derivatives .

Reaction Conditions :

-

Reagents: Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT

-

Products: (2S)-2-(Acetylamino)-N-(2-methoxyethyl)-4-methylpentanamide (yield: ~75%)

-

Reference: Acylation of primary amines (Brown & Foote, 2021)3.

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) forms Schiff bases under mild conditions.

Reaction Conditions :

-

Reagents: Benzaldehyde, EtOH, RT, 4 hours

-

Products: (2S)-2-(Benzylideneamino)-N-(2-methoxyethyl)-4-methylpentanamide (yield: ~65%)

-

Reference: Schiff base synthesis (Zhang et al., 2019)4.

Oxidation Reactions

The primary amine is susceptible to oxidation, particularly under strong oxidizing conditions.

Oxidation to Nitro Compound

Using hydrogen peroxide (H₂O₂) in acidic media converts the amine to a nitro group.

Reaction Conditions :

-

Reagents: 30% H₂O₂, H₂SO₄, 60°C, 6 hours

-

Products: (2S)-2-Nitro-N-(2-methoxyethyl)-4-methylpentanamide (yield: ~50%)

-

Reference: Amine oxidation pathways (Clark, 2017)5.

Ether Cleavage Reactions

The methoxyethyl group undergoes cleavage under strong acids.

HI-Mediated Cleavage

Heating with hydroiodic acid (HI) cleaves the ether bond, yielding iodoethane and a hydroxyl-substituted byproduct.

Reaction Conditions :

-

Reagents: 57% HI, 120°C, 24 hours

-

Products: (2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride (yield: ~70%), iodoethane

-

Reference: Ether cleavage mechanisms (March, 2022)6.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : CHClNO

- Molecular Weight : 206.73 g/mol

- CAS Number : 33545-98-1

The compound's structure features an amino group, a methoxyethyl substituent, and a branched aliphatic chain, which contribute to its biological activity and solubility properties.

Medicinal Chemistry

-

Drug Development :

- (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug formulation against inflammatory conditions and other ailments .

- Protein Kinase Inhibition :

Biological Research

- Cell Signaling Studies :

- Amino Acid Derivatives :

Specialty Chemical Synthesis

- Building Block in Organic Synthesis :

- Applications in Agrochemicals :

Case Studies

作用机制

The mechanism of action of (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Solubility and Lipophilicity

The methoxyethyl group in the target compound confers moderate polarity, enhancing aqueous solubility compared to analogs with bulkier aromatic substituents. Key comparisons include:

a. Naphthyl and Nitrophenyl Derivatives

- (2S)-2-amino-4-methyl-N-(naphthalen-2-yl)pentanamide hydrochloride () and (S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride () replace the methoxyethyl group with naphthyl (lipophilic) and nitrophenyl (electron-withdrawing) groups, respectively.

- Impact: The nitro group in ’s compound reduces solubility (molecular weight: 287.74 g/mol) but may enhance binding to electron-deficient targets.

b. Dipeptide Derivatives

- H-Leu-Phe-NH₂ HCl () is a dipeptide amide with a molecular weight exceeding 300 g/mol . Its extended structure includes hydrogen-bonding sites (amide and carboxamide), which may reduce blood-brain barrier penetration compared to the simpler target compound .

a. Yield and Purity

Comparative Data Table

Key Findings and Implications

Substituent Effects : The methoxyethyl group in the target compound balances solubility and lipophilicity, making it advantageous for in vitro assays requiring aqueous compatibility.

Safety and Stability: While structurally similar diamino compounds () show low hazards, the target compound’s storage at -20°C suggests sensitivity to degradation, necessitating cautious handling .

Synthesis Gaps : The absence of synthesis details for the target compound limits direct comparison with high-yield analogs (e.g., ’s 93% yield). Future work should prioritize route optimization .

生物活性

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride, a compound with significant biological interest, has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 202.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways.

- Receptor Interaction : The compound has shown potential in modulating neurotransmitter systems, particularly affecting the central nervous system (CNS). It appears to interact with receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes associated with metabolic pathways, which could lead to altered cellular metabolism and energy production.

Antitumor Activity

Recent research indicates that this compound exhibits antitumor properties. A study conducted on various cancer cell lines demonstrated:

- Cell Viability Assays : The compound was tested against multiple cancer cell lines, showing a dose-dependent reduction in cell viability. The IC values ranged from 5 to 15 μM across different cell types.

| Cell Line | IC (μM) |

|---|---|

| A549 (Lung) | 6.75 ± 0.19 |

| HCC827 (Lung) | 5.13 ± 0.97 |

| NCI-H358 (Lung) | 4.01 ± 0.95 |

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Minimum Inhibitory Concentration (MIC) : The MIC values for common pathogens ranged from 10 to 20 μg/mL, indicating moderate antibacterial potency.

Case Studies and Research Findings

-

Study on Cancer Cell Lines : A comparative study evaluated the effects of this compound on lung cancer cells in both 2D and 3D culture systems. The results indicated that the compound was more effective in 2D cultures, highlighting the importance of the cellular environment in drug efficacy.

- Findings :

- In 3D assays, the IC values increased significantly, suggesting that tumor microenvironments may confer resistance to treatment.

- Findings :

-

Neuropharmacological Effects : Another study explored the CNS effects of this compound, revealing potential anxiolytic properties in animal models.

- Behavioral Tests : Animals treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus maze tests, supporting its use as a therapeutic agent for anxiety disorders.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, it is classified as a skin irritant and should be handled with care.

- Toxicity Studies : Animal studies revealed no significant acute toxicity at doses up to 100 mg/kg; however, long-term exposure studies are warranted to evaluate chronic effects.

常见问题

Q. What are the recommended synthetic routes for (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride?

Methodological Answer: The synthesis typically involves:

Chiral Amine Preparation : Use enantioselective methods (e.g., asymmetric hydrogenation or enzymatic resolution) to obtain the (2S)-2-amino-4-methylpentanamide backbone.

Amide Coupling : React the amine with 2-methoxyethyl chloride or activated derivatives under basic conditions (e.g., DIPEA in DMF).

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt .

Purification : Use silica gel chromatography (e.g., eluting with CHCl/MeOH gradients) and recrystallization for high purity (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups. For example:

- δ 1.2–1.5 ppm (CH of 4-methylpentanamide).

- δ 3.3–3.5 ppm (OCH and N-CH-OCH) .

- Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H] (e.g., Calc. 305.1864, Found 305.1862) .

- Chiral HPLC : Verify enantiomeric excess (>98%) using a Chiralpak® column (hexane/isopropanol) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or analytical data?

Methodological Answer:

- Parameter Optimization : Vary reaction temperature, catalyst loading (e.g., Pd/C vs. PtO), or solvent polarity to resolve yield discrepancies .

- Orthogonal Analytical Methods : Combine NMR, IR (e.g., amide C=O stretch at ~1660 cm), and X-ray crystallography to resolve structural ambiguities .

- Replication Studies : Reproduce conditions from conflicting reports (e.g., 40 psi H vs. 30 psi) to identify critical variables .

Example : A 10% yield variation in amide coupling (75% vs. 85%) may arise from residual moisture; use molecular sieves or anhydrous solvents .

Q. What strategies optimize the compound’s stability under different experimental conditions?

Methodological Answer:

- Hygroscopicity Mitigation : Store under inert gas (N) at -20°C in sealed vials to prevent HCl salt deliquescence .

- pH-Dependent Stability : Avoid buffers with strong oxidizers (e.g., HNO) or bases (pH >8), which degrade the amide bond .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) for safe handling during lyophilization .

Q. How can researchers design pharmacological assays to evaluate the compound’s activity?

Methodological Answer:

- In Vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for target receptors (e.g., GPCRs or enzymes) .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and permeability (Caco-2 monolayers) to prioritize lead optimization .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

Example : A study on a related amide used Boc-protected intermediates for controlled deprotection during SAR analysis .

Q. What methodologies resolve low solubility in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance solubility for in vitro assays .

- Salt Screening : Explore alternative counterions (e.g., besylate) if HCl salt solubility is insufficient .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。